molecular formula C24H29N5O4 B13430897 2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid

2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid

Cat. No.: B13430897
M. Wt: 451.5 g/mol
InChI Key: LWXRGDBPXSALBW-UHFFFAOYSA-N
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Description

2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid is a complex organic compound known for its significant role in medicinal chemistry. This compound is an aromatic amide and is structurally related to benzimidazole derivatives. It is primarily recognized for its application as a prodrug for dabigatran, a thrombin inhibitor used in anticoagulant therapy .

Preparation Methods

The synthesis of 2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid involves multiple steps, typically starting with the preparation of the benzimidazole core. The synthetic route often includes:

Chemical Reactions Analysis

2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Major products formed from these reactions include various substituted benzimidazole derivatives and their analogs .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid involves its conversion to dabigatran in the body. Dabigatran directly inhibits thrombin, an enzyme crucial for blood clot formation. By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This action is vital in preventing thromboembolic events .

Comparison with Similar Compounds

Similar compounds to 2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid include other benzimidazole derivatives and thrombin inhibitors such as:

The uniqueness of 2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid lies in its specific structure that allows it to be an effective prodrug for dabigatran, providing a targeted approach to thrombin inhibition .

Properties

Molecular Formula

C24H29N5O4

Molecular Weight

451.5 g/mol

IUPAC Name

2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C24H29N5O4/c1-3-4-5-6-13-33-24(32)28-22(25)16-7-10-18(11-8-16)26-15-21-27-19-14-17(23(30)31)9-12-20(19)29(21)2/h7-12,14,26H,3-6,13,15H2,1-2H3,(H,30,31)(H2,25,28,32)

InChI Key

LWXRGDBPXSALBW-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)O)\N

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)O)N

Origin of Product

United States

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